4-Bromo-3-chloro-5-methyl-1H-indazole
Description
4-Bromo-3-chloro-5-methyl-1H-indazole is a halogenated indazole derivative characterized by bromine at the 4-position, chlorine at the 3-position, and a methyl group at the 5-position of the indazole core. Its molecular formula is C₈H₆BrClN₂, with a molecular weight of 247.50 g/mol (extrapolated from and ). The strategic placement of halogens (Br, Cl) and alkyl groups (methyl) in this compound likely enhances its reactivity, metabolic stability, and target-binding affinity compared to simpler indazole derivatives .
Properties
Molecular Formula |
C8H6BrClN2 |
|---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
4-bromo-3-chloro-5-methyl-2H-indazole |
InChI |
InChI=1S/C8H6BrClN2/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H,11,12) |
InChI Key |
SLUPGKMKZOACOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(NN=C2C=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-5-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For example, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of 4-Bromo-3-chloro-5-methyl-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-5-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-3-chloro-5-methyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as anticancer, anti-inflammatory, and antibacterial properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indazole Derivatives
Key Differences in Reactivity and Bioactivity
- Halogen Positioning : The 4-Bromo-3-chloro arrangement in the target compound creates a steric and electronic environment distinct from analogs like 4-Bromo-6-chloro-5-methyl-1H-indazole. Chlorine at position 3 (vs. 6) may enhance electrophilic substitution rates, as seen in halogenated aromatics .
- Methyl vs. Nitro derivatives often exhibit higher cytotoxicity but face challenges in solubility and toxicity .
- Fluorine Substitution : 5-Bromo-6-fluoro-3-methyl-1H-indazole demonstrates how fluorine’s electronegativity and small atomic radius improve membrane permeability, a trait absent in the target compound .
Pharmacokinetic and Pharmacodynamic Insights
- Target Selectivity : Compounds with trifluoromethyl groups (e.g., 4-Bromo-5-(trifluoromethyl)-1H-indazole) show higher affinity for hydrophobic enzyme pockets, whereas the target compound’s methyl group may favor interactions with polar residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
